3,4-dihydroisoquinolin-2(1H)-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It has an average mass of 184.666 Da and a monoisotopic mass of 184.076721 Da.
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, which are structurally similar to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride, has been reported in the literature. The Bischler-Napieralski reaction, which involves the cyclization of phenylethylamines, is commonly used. This reaction can be promoted by Tf2O, leading to the formation of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation.
Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride can be determined by various spectroscopic techniques. The InChI code for this compound is provided in some databases.
Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines have been studied extensively. For instance, the direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation has been reported.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride include a molecular weight of 184.66 g/mol. More detailed properties such as boiling point, melting point, and density are not provided in the retrieved sources.
Compound Description: This group of compounds features a quinazoline scaffold linked to a dimethoxy-substituted 3,4-dihydroisoquinoline moiety via an ethylphenyl bridge []. These derivatives were designed as novel P-glycoprotein (P-gp) inhibitors for reversing multidrug resistance in cancer cells. Specifically, compound 12k within this series displayed potent P-gp inhibitory activity (EC50 = 57.9 ± 3.5 nM) and demonstrated promising pharmacological properties, including low cytotoxicity, long duration of action, and good oral bioavailability [].
Compound Description: CP-100,356 is a diaminoquinazoline derivative that acts as a dual inhibitor of MDR1 and BCRP efflux transporters []. It displays potent inhibition of calcein-AM, digoxin, and prazosin transport in MDR1 and BCRP-transfected cells []. Importantly, CP-100,356 demonstrated significant in vivo efficacy in rats, increasing the systemic exposure of MDR1 substrate fexofenadine and dual MDR1/BCRP substrate prazosin [].
Compound Description: EPZ015866 is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5) investigated for its effects on osteoclast differentiation []. It effectively attenuates RANKL-induced osteoclast differentiation, surpassing the efficacy of its close analog EPZ015666 []. This compound inhibits the F-actin ring formation, bone resorption, and downregulates the expression of osteoclastogenic markers like Cathepsin K, NFATc1, and PU.1 [].
Relevance: This compound incorporates a 3,4-dihydroisoquinoline moiety within its structure, linked to a substituted isonicotinamide through a hydroxypropyl bridge []. While its primary mechanism differs from the previous compounds, the presence of the 3,4-dihydroisoquinoline structure, similar to that found in 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride, suggests a potential role for this scaffold in influencing various biological activities.
Compound Description: CM398 functions as a highly selective sigma-2 receptor ligand, displaying a sigma-1/sigma-2 selectivity ratio exceeding 1000 []. It exhibits preferential binding affinity for sigma-2 receptors over sigma-1 receptors and other neurotransmitter sites, including the norepinephrine transporter []. Preclinical studies in rodents revealed that CM398 possesses favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (29%), and promising antinociceptive effects in inflammatory pain models [].
Relevance: CM398 incorporates a dimethoxy-substituted 3,4-dihydroisoquinoline unit connected to a benzimidazolone moiety via a butyl linker []. The presence of this specific dimethoxy-substituted 3,4-dihydroisoquinoline group, closely related to the core structure of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride, emphasizes its potential as a pharmacophore in designing ligands targeting the sigma-2 receptor.
Compound Description: SB269652 acts as a bitopic ligand for the dopamine D2 receptor (D2R), allosterically modulating dopamine binding []. It exhibits negative cooperativity by binding to one D2R protomer and inhibiting dopamine binding at another protomer within a dimer []. Structural modifications to SB269652 revealed crucial roles for the tetrahydroisoquinoline "head" group, the cyclohexylene linker, and the indolic NH in its allosteric activity [].
Relevance: SB269652 contains a cyano-substituted 3,4-dihydroisoquinoline group attached to an indole-2-carboxamide through an ethylcyclohexyl linker []. The shared 3,4-dihydroisoquinoline core with 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride highlights the significance of this scaffold in medicinal chemistry, particularly for developing allosteric modulators targeting G protein-coupled receptors like the D2R.
Compound Description: This series of compounds displays high potency and selectivity as inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer []. Crystallographic analysis revealed their binding mode, with the carboxylate group occupying the oxyanion hole and the sulfonamide providing the required twist for the dihydroisoquinoline to interact with a hydrophobic pocket [].
Compound Description: This compound represents a hydrochloride salt of an amine derivative containing both 3,4-dihydroquinolin-2(1H)-one and piperazine moieties []. Its crystal structure was analyzed and compared to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate [].
Compound Description: This compound is synthesized from N1,N4-diphenethylterephthalamide via an intramolecular α-amidoalkylation reaction with paraformaldehyde []. Its structure consists of two dimethoxy-substituted 3,4-dihydroisoquinoline units linked by a 1,4-phenylene bridge.
Compound Description: This compound is a novel pyrimidine-4-carboxamide derivative containing a 3,4-dihydroisoquinoline moiety []. A crystalline salt of this compound with improved solubility was successfully identified and deemed suitable for further development [].
3,4-Dihydroquinazolin-2(1H)-ones
Compound Description: This group of compounds is structurally related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride due to the similar heterocyclic core structure. Several research articles describe the synthesis and application of 3,4-dihydroquinazolin-2(1H)-ones. For example, one study explored the synthesis of structurally diverse 3,4-dihydroquinazoline-2(1H)-thiones and 4H-benzo[d][1,3]thiazines through a chemoselective reaction []. Another research explored an efficient and general carbonylative procedure for synthesizing 3,4-dihydroquinazolin-2(1H)-one from 1-(halomethyl)-2-nitrobenzenes and aryl/alkyl amines using TFBen (benzene-1,3,5-triyl triformate) as a CO source [].
3,4-Dihydropyrimidin-2(1H)-ones
Compound Description: This group of compounds is structurally related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride due to the similar heterocyclic core structure. They are typically synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and a urea or thiourea [, , , ]. These compounds have been extensively studied for their biological activities, including antiviral, antibacterial, and antihypertensive properties.
3,4-Dihydro-2(1H)-quinolinones
Compound Description: These compounds share a structural resemblance to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride as both contain a partially saturated six-membered heterocycle. Derivatives within this class, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c), have been explored as potential antidepressants with central nervous system-stimulating activity []. These compounds demonstrate sigma receptor agonistic properties and exhibit antidepressant-like effects in preclinical models [].
Overview
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 185 g/mol. It is classified as a dihydroisoquinoline derivative, which is a significant structural motif in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the field of neuropharmacology and as a scaffold for developing various pharmacologically active agents.
Synthesis Analysis
Methods
The synthesis of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride can be achieved through several methodologies. One notable approach involves the alkylation of 3,4-dihydroisoquinoline derivatives. For instance, 3,3-dimethyl-3,4-dihydroisoquinoline can be N-alkylated under mild conditions using iminium intermediates. This method allows for the formation of N-substituted derivatives with good yields and minimal side reactions.
Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with appropriate alkyl halides in the presence of bases such as potassium carbonate or sodium hydride. The reaction typically occurs in solvents like acetonitrile or dimethylformamide under reflux conditions.
Technical Details
The synthesis often requires purification steps such as silica gel column chromatography to isolate the desired hydrochloride salt form. The final product can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis
Data
Molecular Formula: C9H13ClN2
Molecular Weight: 185 g/mol
CAS Number: 79492-26-5
Hydrochloride Form: The compound exists as a hydrochloride salt which enhances its solubility in aqueous solutions.
Chemical Reactions Analysis
Reactions
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride can participate in various chemical reactions typical of amines and isoquinoline derivatives. Notable reactions include:
N-Alkylation: The compound can undergo further N-alkylation to produce more complex derivatives.
Oxidation: The dihydroisoquinoline structure can be oxidized to form isoquinolinones or other related compounds.
Technical Details
The reaction conditions for these transformations typically involve mild temperatures and non-hazardous reagents to maintain the integrity of the dihydroisoquinoline framework. For example, N-alkylation reactions may utilize alkyl halides in the presence of bases.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Research indicates that compounds within this class can act as allosteric modulators at dopamine receptors, influencing dopaminergic signaling pathways that are crucial for various neurological functions.
Process Data
Studies have shown that specific derivatives exhibit selective binding affinities and functional activities at dopamine receptor subtypes, which could lead to therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizers.
Hazard Information: Classified with GHS hazard statements indicating it may cause skin irritation and eye irritation; precautions should be taken when handling.
Applications
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride has several scientific uses:
Pharmaceutical Development: It serves as a key intermediate in synthesizing novel drugs targeting neurological disorders.
Research Tool: Used in studies investigating dopamine receptor modulation and related pharmacological effects.
The compound's versatility makes it an attractive candidate for further exploration in medicinal chemistry aimed at developing new therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.